molecular formula C9H7K2NO4 B13782801 Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt CAS No. 67893-41-8

Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt

Katalognummer: B13782801
CAS-Nummer: 67893-41-8
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: TVYHQNJYGREIOE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt is a chemical compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the amino group is substituted with a carboxymethyl group, and it is neutralized with potassium ions. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt typically involves the reaction of 2-aminobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzoic acid attacks the carbon atom of chloroacetic acid, resulting in the formation of the carboxymethyl group. The product is then neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring of the reaction progress. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein-protein interactions, and other cellular processes. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(Carboxymethyl)amino]benzoic acid: Similar structure but without the potassium salt.

    2-Aminobenzoic acid: Lacks the carboxymethyl group.

    Benzoic acid: The parent compound without any substitutions.

Uniqueness

Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt is unique due to the presence of both the carboxymethyl group and the potassium salt. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The dipotassium salt form enhances its solubility and stability, which is advantageous in various experimental conditions.

Eigenschaften

CAS-Nummer

67893-41-8

Molekularformel

C9H7K2NO4

Molekulargewicht

271.35 g/mol

IUPAC-Name

dipotassium;2-(carboxylatomethylamino)benzoate

InChI

InChI=1S/C9H9NO4.2K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;;/h1-4,10H,5H2,(H,11,12)(H,13,14);;/q;2*+1/p-2

InChI-Schlüssel

TVYHQNJYGREIOE-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)[O-])NCC(=O)[O-].[K+].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.